molecular formula C9H8Cl2FN3 B3024116 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1177279-79-6

4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B3024116
CAS No.: 1177279-79-6
M. Wt: 248.08 g/mol
InChI Key: BCUZTEHFOFVXCY-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride is a halogenated pyrazole derivative with the molecular formula C₉H₇ClFN₃·HCl (base: C₉H₇ClFN₃, MW = 211.62; hydrochloride: MW = 248.08). Its CAS numbers are 1048971-88-5 (base) and 1177279-79-6 (hydrochloride form). The compound features a pyrazole core substituted with a 2-chloro-4-fluorophenyl group at position 4 and an amine at position 5. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3.ClH/c10-8-3-5(11)1-2-6(8)7-4-13-14-9(7)12;/h1-4H,(H3,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUZTEHFOFVXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=C(NN=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 2-chloro-4-fluorophenylhydrazine hydrochloride with appropriate reagents to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride serves as a building block for the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : Utilizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Using sodium borohydride or lithium aluminum hydride.
  • Substitution : Nucleophilic substitutions at the chloro and fluoro positions.

These reactions allow chemists to create derivatives with tailored properties for specific applications in research and industry .

Biology

In biological research, this compound is investigated as a potential biochemical probe or inhibitor in enzymatic studies. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents. Notably:

  • Enzyme Inhibition : Studies have indicated its potential to inhibit specific enzymes involved in metabolic pathways.
  • Biochemical Probes : It may serve as a tool for studying enzyme kinetics and mechanisms.

Medicine

The compound is being explored for its therapeutic properties , particularly in the following areas:

  • Anti-inflammatory Activity : Research suggests it may reduce inflammation through modulation of inflammatory pathways.
  • Anticancer Properties : Preliminary studies indicate potential efficacy against certain cancer types by targeting androgen receptors, making it a candidate for treating prostate cancer and other androgen-dependent conditions .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on prostate cancer cells demonstrated significant inhibition of cell proliferation. The mechanism was linked to its interaction with androgen receptors, suggesting its use as a therapeutic agent in AR-dependent cancers .

Case Study 2: Enzyme Inhibition

Research published in a biochemical journal highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. This inhibition was characterized by kinetic studies that revealed IC50 values indicating effective concentrations for enzyme inhibition .

Industrial Applications

In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for creating:

  • Specialty polymers
  • Coatings with specific functional properties
  • Advanced materials for electronics

The versatility of this compound enhances its value in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The structural analogs of this compound differ in substituent groups, which influence electronic, steric, and lipophilic properties:

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties/Effects References
4-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride 2-Chloro-4-fluorophenyl, NH₂ (position 5) C₉H₇ClFN₃·HCl 248.08 Enhanced electrophilicity due to Cl/F; hydrochloride improves solubility
3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine (25e) 4-Nitrophenyl, tert-butyl C₁₄H₁₈N₄O₂ 290.32 Nitro group increases electron-withdrawing effects; tert-butyl adds steric bulk
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine 4-Fluorophenyl, CF₃ C₁₀H₇F₄N₃ 245.18 Trifluoromethyl enhances lipophilicity and metabolic stability
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride Difluoromethyl, 2-methylphenyl C₁₁H₁₂F₂N₃·HCl 263.69 Positional isomer (NH₂ at position 4); difluoromethyl improves bioavailability
3-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine 2-Chloro-4-fluorophenyl (position 3) C₉H₇ClFN₃ 211.62 Structural isomer with substituent at position 3; altered binding geometry

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 2-chloro-4-fluorophenyl group in the target compound provides strong EWGs, enhancing electrophilicity at the pyrazole core compared to analogs with methyl or isopropyl groups.
  • Lipophilicity : Trifluoromethyl (CF₃) and difluoromethyl (CHF₂) substituents increase logP values, favoring membrane permeability.
  • Steric Effects : Bulky groups like tert-butyl (25f) may hinder interactions in biological systems compared to smaller halogens.

Physicochemical and Commercial Considerations

  • Solubility : Hydrochloride salts (e.g., target compound, ) generally exhibit better aqueous solubility than free bases.
  • Commercial Availability : The target compound is discontinued, while analogs like 25e and trifluoromethyl derivatives remain accessible.

Biological Activity

4-(2-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a tissue-selective androgen receptor modulator (SARM). This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H8ClFN3C_9H_8ClFN_3. It features a pyrazole ring substituted with a chlorofluorophenyl group, which contributes to its pharmacological properties.

Research indicates that this compound acts primarily as an androgen receptor antagonist , showing significant affinity for the androgen receptor (AR) while exhibiting minimal agonistic activity. This dual functionality makes it a candidate for treating conditions associated with androgen receptor activation, such as prostate cancer.

Anticancer Activity

The compound has demonstrated efficacy in inhibiting the proliferation of prostate cancer cell lines. Studies show that it effectively reduces cell viability in AR-overexpressing cells, suggesting its potential utility in prostate cancer therapy where AR antagonism is desired .

Anti-inflammatory Properties

In addition to its anticancer effects, pyrazole derivatives, including this compound, have been investigated for anti-inflammatory properties. The structural characteristics of pyrazoles contribute to their ability to modulate inflammatory pathways, making them relevant in treating inflammatory diseases .

Case Studies

  • Prostate Cancer Treatment : In vitro studies have shown that this compound significantly inhibits the growth of prostate cancer cells. The compound's ability to block AR signaling pathways was highlighted in a study where it reduced the expression of AR target genes .
  • Inflammation Models : Experimental models of inflammation revealed that this compound can reduce markers of inflammation in animal models, indicating its potential as an anti-inflammatory agent. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .

Data Table: Biological Activities

Activity TypeEffect ObservedReference
AnticancerInhibition of prostate cancer cell growth
Anti-inflammatoryReduction in inflammatory markers
Androgen Receptor ModulationHigh affinity as an antagonist

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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